molecular formula C6H2BrClN2S B1519723 5-Bromo-4-chlorothieno[2,3-d]pyrimidine CAS No. 814918-95-1

5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Cat. No. B1519723
M. Wt: 249.52 g/mol
InChI Key: IKCKRHCJPVDELP-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a derivative of pyrimidine and can be used as an organic intermediate . It is prepared from 6-bromo-4-chlorothieno[2,3-d]pyrimidine .


Synthesis Analysis

The synthesis of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine involves the use of 6-bromo-4-chlorothieno[2,3-d]pyrimidine as a raw material . The reaction conditions are optimized using a 3-level factorial design with reaction temperature, reaction time, and ammonium formate concentration as variables .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine is C6H2BrClN2S . For more detailed structural information, please refer to the molecular file provided in the references .


Physical And Chemical Properties Analysis

5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a solid substance . The predicted boiling point is 345.5±37.0 °C and the predicted density is 1.955±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Scalable Synthesis : 5-Bromo-4-chlorothieno[2,3-d]pyrimidine can be synthesized starting from bulk chemicals using a four-step process involving Gewald reaction, pyrimidone formation, bromination, and chlorination. This method is practical and allows obtaining the product without needing chromatography for purification (Bugge et al., 2014).

Biological and Medicinal Applications

  • Antimicrobial Agents : Derivatives of thieno[2,3-d]pyrimidine, which include compounds structurally related to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine, have been found to exhibit promising antimicrobial activity. These compounds show effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger and Candida albicans (Kanawade, Toche, & Rajani, 2013).

Chemical and Physical Analysis

  • Electronic Structures Study : The electronic structures of pyrimidine and its derivatives, including 5-Bromo-4-chlorothieno[2,3-d]pyrimidine, have been investigated using electron transmission spectroscopy and dissociative electron attachment spectroscopy. These studies help in understanding the empty orbital energies and electron affinities of these compounds (Modelli, Bolognesi, & Avaldi, 2011).

Synthetic Applications

  • Synthesis of Diverse Derivatives : The presence of halogen functionalities in pyrimidine nuclei, such as in 5-Bromo-4-chlorothieno[2,3-d]pyrimidine, allows for their use as intermediates in various synthetic processes. This includes transformations like palladium-catalyzed cross-couplings and direct aromatic substitution, enabling the creation of a wide range of chemical entities for further study (Tang, Wang, Li, & Wang, 2014).

Safety And Hazards

The safety information for 5-Bromo-4-chlorothieno[2,3-d]pyrimidine indicates that all spills should be cleaned up immediately. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .

Relevant Papers For more detailed information, you may want to refer to the peer-reviewed papers and technical documents related to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine .

properties

IUPAC Name

5-bromo-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCKRHCJPVDELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670293
Record name 5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chlorothieno[2,3-d]pyrimidine

CAS RN

814918-95-1
Record name 5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chlorothieno[2,3-d]pyrimidine
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5-Bromo-4-chlorothieno[2,3-d]pyrimidine
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5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Reactant of Route 4
5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Reactant of Route 5
5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Reactant of Route 6
5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Citations

For This Compound
2
Citations
JM Axten, JR Medina, Y Feng, A Shu… - Journal of medicinal …, 2012 - ACS Publications
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states. …
Number of citations: 625 pubs.acs.org
I Al-Ramahi, SSP Giridharan, YC Chen, S Patnaik… - elife, 2017 - elifesciences.org
10.7554/eLife.29123.001 The discovery of the causative gene for Huntington’s disease (HD) has promoted numerous efforts to uncover cellular pathways that lower levels of mutant …
Number of citations: 50 elifesciences.org

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